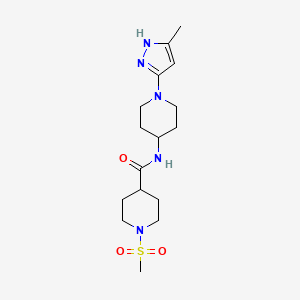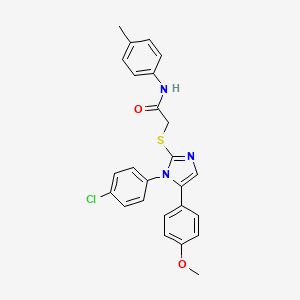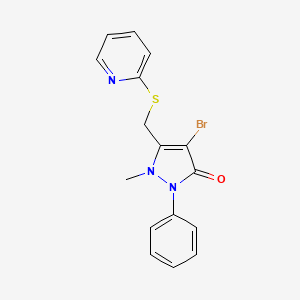
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one, also known as 4-BMPT, is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Antioxidant Activity
Pyrazoline derivatives have been studied for their antioxidant activity. In one study, thiazolyl–pyrazolone compounds, synthesized from a core structure similar to the compound of interest, were evaluated using the ABTS Radical Cation Decolorization Assay, indicating potential antioxidant properties (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Antimicrobial Activity
Research on N-phenylpyrazole derivatives, utilizing precursors with structural similarities to 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one, revealed compounds with notable antimicrobial properties, particularly against pathogenic yeast and mould, suggesting the potential for developing new therapeutic agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Anticancer Activity
The trimeric form of pyrazolone, a related compound, exhibited significant antioxidant properties, which could be of interest in physiological environments and possibly in cancer research for its natural antioxidant property, highlighting an alternative approach to synthesizing eco-friendly compounds with potential therapeutic applications (Jain, Yadav, & Malhotra, 2021).
Synthesis and Characterization
Studies on pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which are structurally related, have been synthesized and characterized for their antimicrobial activity. This indicates the broad interest in synthesizing and evaluating pyrazoline derivatives for various biological activities (Raval, Desai, & Desai, 2012).
Propriétés
IUPAC Name |
4-bromo-1-methyl-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-19-13(11-22-14-9-5-6-10-18-14)15(17)16(21)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLGLXQECFGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


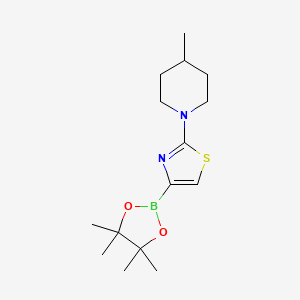


![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)

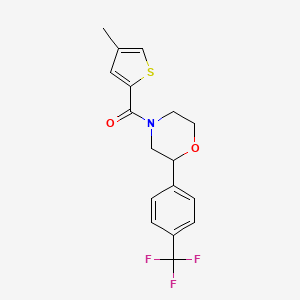

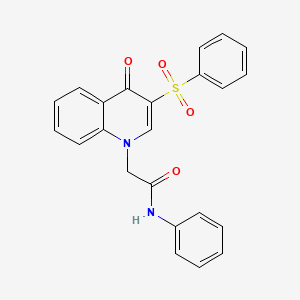
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
